![molecular formula C9H10ClF3N2 B15292035 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride](/img/structure/B15292035.png)
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride is a chemical compound with the molecular formula C9H10ClF3N2. It is known for its unique structure, which includes a trifluoromethyl group attached to a pyridine ring and a cyclopropanamine moiety.
Métodos De Preparación
The synthesis of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride involves several steps. One common synthetic route includes the reaction of 4-(trifluoromethyl)pyridine with cyclopropanamine under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Análisis De Reacciones Químicas
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. .
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. .
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the trifluoromethyl group can be replaced by other functional groups. .
Aplicaciones Científicas De Investigación
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring fluorinated components
Mecanismo De Acción
The mechanism of action of 1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridine ring and cyclopropanamine moiety contribute to its binding affinity and specificity for certain enzymes and receptors .
Comparación Con Compuestos Similares
1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)cyclopropanamine hydrochloride: This compound lacks the pyridine ring, making it less versatile in certain applications
1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride: This isomer has the trifluoromethyl group attached at a different position on the pyridine ring, which can affect its chemical properties and reactivity
The unique combination of the trifluoromethyl group, pyridine ring, and cyclopropanamine moiety in this compound makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C9H10ClF3N2 |
|---|---|
Peso molecular |
238.64 g/mol |
Nombre IUPAC |
1-[4-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9F3N2.ClH/c10-9(11,12)6-1-4-14-5-7(6)8(13)2-3-8;/h1,4-5H,2-3,13H2;1H |
Clave InChI |
PQAQYEAPRHAJGS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=C(C=CN=C2)C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


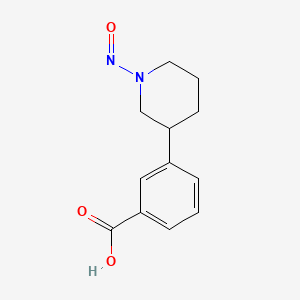
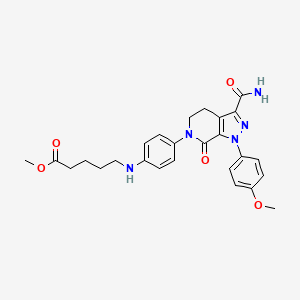
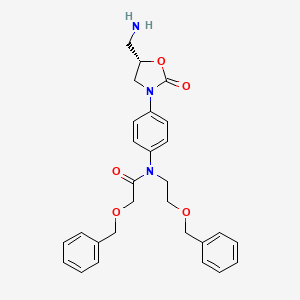
![(2R,4S)-Isopropyl 5-([1,1'-biphenyl]-4-yl)-4-(4-isopropoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B15291987.png)
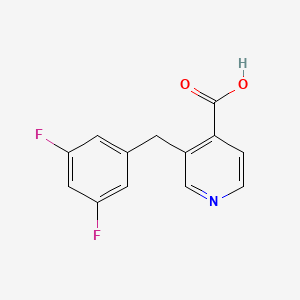
![2-(3,5-Dichloro-2-hydroxyphenyl)-benzo[h]quinoline-4-carboxylic Acid](/img/structure/B15291994.png)
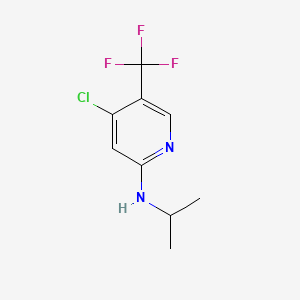

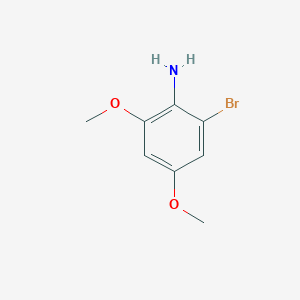

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-[4-(2-methylpropanoyloxyamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B15292028.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline](/img/structure/B15292030.png)
![6,16-bis[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-9,19-diazapentacyclo[10.8.0.02,11.03,8.013,18]icosa-3(8),4,6,13(18),14,16-hexaene-10,20-dione](/img/structure/B15292037.png)
![(3aR,6aS)-5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]furan-3a-carboxylic acid](/img/structure/B15292043.png)
